Cox/5-LO-IN-1
Overview
Description
Cox/5-LO-IN-1 is a compound known for its dual inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are involved in inflammatory and allergic responses . This compound is primarily used in research settings to study its potential therapeutic effects on inflammatory and allergic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox/5-LO-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole and indazole arylamide benzoic acid analogues . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the preparation methods in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Cox/5-LO-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Cox/5-LO-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Cox/5-LO-IN-1 exerts its effects by inhibiting the activity of both cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and allergic responses . The molecular targets of this compound include the active sites of cyclooxygenase and 5-lipoxygenase enzymes, where it binds and prevents their catalytic activities .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Zileuton: A 5-lipoxygenase inhibitor used to manage asthma and other inflammatory conditions.
Curcumin: A natural compound with dual cyclooxygenase and 5-lipoxygenase inhibition properties.
Uniqueness
Cox/5-LO-IN-1 is unique in its ability to simultaneously inhibit both cyclooxygenase and 5-lipoxygenase enzymes, making it a valuable tool in research and potential therapeutic applications. This dual inhibition offers a broader anti-inflammatory spectrum compared to compounds that target only one of these enzymes .
Biological Activity
Cox/5-LO-IN-1, an analog of Atreleuton, serves as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO). This compound is primarily investigated for its potential in treating inflammatory and allergic diseases. The biological activity of this compound encompasses its mechanisms of action, therapeutic implications, and the impact on various biological pathways.
This compound inhibits both COX and 5-LO enzymes, which are critical in the metabolism of arachidonic acid to eicosanoids—key mediators in inflammation. The inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are implicated in inflammatory responses. This dual inhibition is particularly significant as it may offer advantages over selective COX-2 inhibitors by mitigating gastrointestinal side effects while effectively managing inflammation.
Table 1: Comparison of Biological Activities
Compound | Target Enzymes | Inhibition Type | Therapeutic Use |
---|---|---|---|
This compound | COX-1, COX-2, 5-LO | Dual Inhibitor | Inflammatory and allergic diseases |
Atreleuton | 5-LO | Selective Inhibitor | Asthma and allergic rhinitis |
Licofelone | COX-1, COX-2, 5-LOX | Dual Inhibitor | Tendon healing |
In Vitro Studies
Recent studies have demonstrated that this compound effectively inhibits the enzymatic activity of both COX and 5-LO. In vitro assays indicate that the compound not only reduces the levels of inflammatory mediators but also affects cellular signaling pathways associated with inflammation. For instance, research has shown that the inhibition of 5-LO leads to decreased leukotriene production, which is crucial for managing conditions such as asthma and other allergic reactions .
Case Studies
A notable case study examined the effects of this compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in reducing inflammation at a cellular level. Additionally, the study highlighted the potential for improved outcomes in conditions characterized by excessive inflammation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability, making it a promising candidate for further clinical evaluation. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a safety profile that warrants further investigation in clinical settings .
Properties
IUPAC Name |
1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNEKOTSJRTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870022 | |
Record name | N-(4-{5-[(4-Fluorophenyl)methyl]thiophen-2-yl}but-3-yn-2-yl)-N-hydroxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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